
1-(2-chlorobenzyl)-1H-benzimidazole
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Overview
Description
1-(2-chlorobenzyl)-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chlorophenyl group attached to the benzimidazole ring enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds, such as n-alkylbenzimidazole silver (i) complexes, have been investigated for their antimicrobial activities against bacteria likeEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Candida albicans and Candida glabrata .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene and its derivatives can undergo various reactions, including electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Pharmacokinetics
Ticlopidine, an antiplatelet drug, has a bioavailability of over 80%, is 98% protein-bound, is metabolized in the liver, and has an elimination half-life of 12 hours after a single dose and 4-5 days after repeated dosing .
Result of Action
Similar compounds, such as n-alkylbenzimidazole silver (i) complexes, have shown good antimicrobial activity against certain bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-chlorobenzyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. Another method involves the cyclization of 2-chlorobenzylamine with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorobenzyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-chlorobenzyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in the treatment of parasitic infections.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)benzimidazole
- 2-(4-Chlorophenyl)benzimidazole
- 2-Phenylbenzimidazole
Comparison: 1-(2-chlorobenzyl)-1H-benzimidazole is unique due to the presence of the chlorophenyl group at the 2-position, which enhances its pharmacological properties compared to other benzimidazole derivatives. This structural modification results in improved antimicrobial, antiviral, and anticancer activities .
Biological Activity
1-(2-chlorobenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and antiparasitic properties, supported by research findings and case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad-spectrum biological activities. They exhibit properties such as antimicrobial, antiviral, anticancer, and antiparasitic effects. The structural diversity of these compounds allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : The compound showed significant inhibitory effects with a minimum inhibitory concentration (MIC) of 0.015 mg/mL against this pathogen .
- Escherichia coli : Similar efficacy was observed against E. coli, indicating its potential as a broad-spectrum antimicrobial agent .
The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). Key findings include:
- Apoptosis Induction : Flow cytometry results indicated that treatment with this compound accelerates apoptosis in MCF-7 cells in a dose-dependent manner .
- Tumor Growth Suppression : In preclinical models, administration of the compound resulted in significant suppression of tumor growth compared to control groups .
The compound's mechanism of action involves targeting specific cellular pathways that regulate cell proliferation and apoptosis.
Antiparasitic Activity
The antiparasitic efficacy of this compound has also been investigated. It has shown promising results against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. In vitro assays demonstrated:
- Inhibition Potency : The compound exhibited IC50 values lower than those reported for standard treatments, suggesting enhanced potency against these protozoa .
Case Studies
Several case studies have explored the biological activities of benzimidazole derivatives, including this compound:
- Study on Anticancer Efficacy : A study published in Molecules demonstrated that benzimidazole derivatives significantly inhibited tumor growth in vivo models. The derivatives were shown to have lower toxicity profiles compared to traditional chemotherapeutics while maintaining efficacy against various cancer cell lines .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. Results indicated that modifications to the benzimidazole core could enhance antibacterial activity, providing insights into SAR for future drug development .
Research Findings Summary Table
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXLDEADNMFYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.